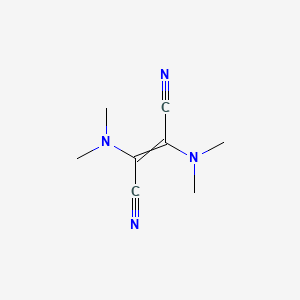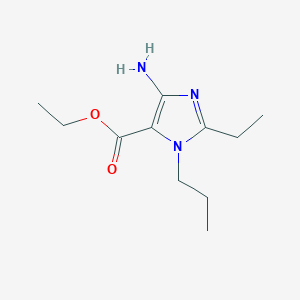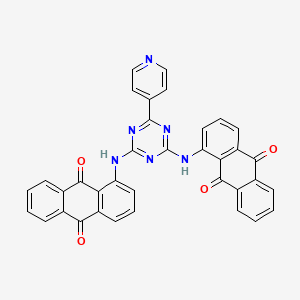![molecular formula C38H26 B14637542 9,10-Di([1,1'-biphenyl]-2-yl)anthracene CAS No. 52783-23-0](/img/structure/B14637542.png)
9,10-Di([1,1'-biphenyl]-2-yl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Di([1,1’-biphenyl]-2-yl)anthracene: is a polycyclic aromatic hydrocarbon. It is a derivative of anthracene, characterized by the substitution of biphenyl groups at the 9 and 10 positions of the anthracene core. This compound is known for its interesting photophysical properties and is used in various applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di([1,1’-biphenyl]-2-yl)anthracene typically involves the following steps:
Friedel-Crafts Alkylation: This method involves the alkylation of anthracene with biphenyl groups using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Metal-Catalyzed Reactions: Recent advancements have shown that metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to attach biphenyl groups to the anthracene core.
Industrial Production Methods
Industrial production of 9,10-Di([1,1’-biphenyl]-2-yl)anthracene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 9,10-Di([1,1’-biphenyl]-2-yl)anthracene can undergo oxidation reactions to form quinones.
Reduction: Reduction of this compound can be achieved using hydrogenation methods.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Major Products
Oxidation Products: Quinones and other oxygenated derivatives.
Reduction Products: Dihydroanthracene derivatives.
Substitution Products: Sulfonated and nitrated biphenyl derivatives.
Applications De Recherche Scientifique
9,10-Di([1,1’-biphenyl]-2-yl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a sensitizer in chemiluminescence and as a molecular organic semiconductor in blue OLEDs.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of OLED-based displays and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9,10-Di([1,1’-biphenyl]-2-yl)anthracene involves its ability to absorb and emit light. The compound’s extended π-conjugated system allows it to act as an efficient light-emitting material. In OLEDs, it functions by transferring energy to adjacent molecules, resulting in the emission of blue light . The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent relaxation, emitting photons in the process .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Similar in structure but with phenyl groups instead of biphenyl groups.
9,10-Dihydroanthracene: A reduced form of anthracene, used as a hydrogen donor.
9,10-Dithioanthracene: Contains thiol groups, used in molecular machines.
Uniqueness
9,10-Di([1,1’-biphenyl]-2-yl)anthracene is unique due to its enhanced photophysical properties and stability compared to its simpler analogs. The presence of biphenyl groups increases its conjugation and rigidity, making it a superior material for optoelectronic applications .
Propriétés
Numéro CAS |
52783-23-0 |
|---|---|
Formule moléculaire |
C38H26 |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
9,10-bis(2-phenylphenyl)anthracene |
InChI |
InChI=1S/C38H26/c1-3-15-27(16-4-1)29-19-7-9-21-31(29)37-33-23-11-13-25-35(33)38(36-26-14-12-24-34(36)37)32-22-10-8-20-30(32)28-17-5-2-6-18-28/h1-26H |
Clé InChI |
RBOUBHBEHOSVMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC=C6C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


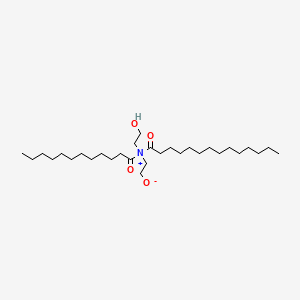

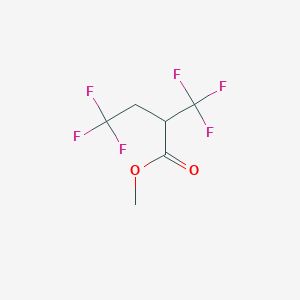
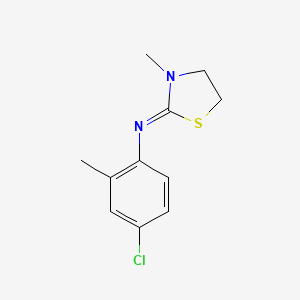
![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)

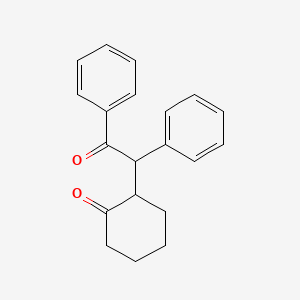
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
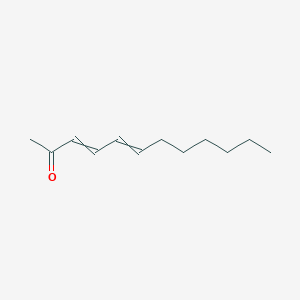
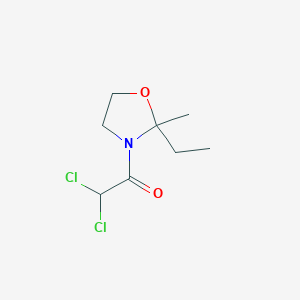
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
